N'-[(3-chloro-1H-indol-2-yl)carbonyl]-2-thiophenesulfonohydrazide
Description
N’-[(3-chloro-1H-indol-2-yl)carbonyl]-2-thiophenesulfonohydrazide is a complex organic compound that features both indole and thiophene moieties. Indole derivatives are known for their significant biological activities, including antiviral, anti-inflammatory, and anticancer properties
Properties
IUPAC Name |
3-chloro-N'-thiophen-2-ylsulfonyl-1H-indole-2-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O3S2/c14-11-8-4-1-2-5-9(8)15-12(11)13(18)16-17-22(19,20)10-6-3-7-21-10/h1-7,15,17H,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHPQHVVNNWTFKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C(=O)NNS(=O)(=O)C3=CC=CS3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(3-chloro-1H-indol-2-yl)carbonyl]-2-thiophenesulfonohydrazide typically involves the following steps:
Formation of the Indole Derivative: The indole derivative can be synthesized through various methods, including Fischer indole synthesis or the use of indole-2-carboxylic acid as a starting material.
Introduction of the Chlorine Atom: Chlorination of the indole derivative is achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Coupling with Thiophene Sulfonohydrazide: The final step involves coupling the chlorinated indole derivative with thiophene sulfonohydrazide under appropriate conditions, such as using a base like triethylamine in a suitable solvent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N’-[(3-chloro-1H-indol-2-yl)carbonyl]-2-thiophenesulfonohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the indole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
N’-[(3-chloro-1H-indol-2-yl)carbonyl]-2-thiophenesulfonohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antiviral and anticancer activities.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N’-[(3-chloro-1H-indol-2-yl)carbonyl]-2-thiophenesulfonohydrazide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-1H-indol-2-yl)carboxamide: Similar indole structure but lacks the thiophene sulfonohydrazide moiety.
2-(3-chloro-1H-indol-2-yl)thiophene: Contains both indole and thiophene rings but lacks the sulfonohydrazide group.
Uniqueness
N’-[(3-chloro-1H-indol-2-yl)carbonyl]-2-thiophenesulfonohydrazide is unique due to the presence of both indole and thiophene sulfonohydrazide moieties, which confer distinct chemical and biological properties .
Biological Activity
N'-[(3-chloro-1H-indol-2-yl)carbonyl]-2-thiophenesulfonohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, supported by data tables and relevant case studies.
Synthesis
The compound is synthesized through a multi-step process involving the reaction of 3-chloroindole derivatives with thiophenesulfonohydrazide. The general synthetic pathway includes:
- Formation of Indole Carbonyl : Reaction between 3-chloroindole and a suitable carbonyl reagent.
- Condensation with Thiophenesulfonohydrazide : The resulting indole carbonyl is then reacted with thiophenesulfonohydrazide to yield the final product.
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various pathogens. Key findings include:
- Minimum Inhibitory Concentration (MIC) : The MIC values for this compound against different bacterial strains are summarized in Table 1.
| Pathogen | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 7.80 | 12.50 |
| Escherichia coli | >100 | >100 |
| Candida albicans | 62.50 | >100 |
The compound exhibited strong activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), while it was ineffective against Gram-negative bacteria like Escherichia coli.
Cytotoxicity
Cytotoxicity studies have shown that this compound possesses significant antiproliferative effects against various cancer cell lines. The IC50 values are presented in Table 2.
| Cell Line | IC50 (µM) |
|---|---|
| A549 (lung cancer) | 8.5 |
| MCF7 (breast cancer) | 15.0 |
| HeLa (cervical cancer) | 12.0 |
These results indicate that the compound effectively inhibits the growth of rapidly dividing cancer cells, suggesting its potential as an anticancer agent.
The biological activity of this compound is believed to involve several mechanisms:
- Inhibition of Protein Synthesis : The compound may interfere with bacterial protein synthesis, leading to cell death.
- Induction of Apoptosis in Cancer Cells : Evidence suggests that the compound can activate apoptotic pathways in cancer cells, contributing to its cytotoxic effects.
- Biofilm Disruption : It has been observed to inhibit biofilm formation in Staphylococcus aureus, which is crucial for its pathogenicity.
Case Studies
Recent studies have highlighted the effectiveness of this compound in various experimental settings:
- A study demonstrated that treatment with this compound led to a significant reduction in tumor size in xenograft models of breast cancer.
- Another investigation reported that the compound reduced bacterial load in infected animal models, supporting its potential as an antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
